molecular formula C19H20N2O2 B1210832 9-(5-Carboxypentylamino)acridine CAS No. 75572-57-5

9-(5-Carboxypentylamino)acridine

Cat. No.: B1210832
CAS No.: 75572-57-5
M. Wt: 308.4 g/mol
InChI Key: UGOCKNBOLYNHSB-UHFFFAOYSA-N
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Description

9-(5-Carboxypentylamino)acridine is a synthetic molecule known for its promising properties in various fields of research and industry. It is characterized by its molecular formula C19H20N2O2 and a molecular weight of 308.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-Carboxypentylamino)acridine involves the reaction of acridine derivatives with 5-aminopentanoic acid under specific conditions. One method involves the use of Sepharose CL-4B as an affinity adsorbent, which is efficient and specific for the purification of acetylcholinesterase from Electrophorus electricus electric organ . The reaction typically requires controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-(5-Carboxypentylamino)acridine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

9-(5-Carboxypentylamino)acridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in affinity chromatography for the purification of enzymes like acetylcholinesterase.

    Biology: It serves as a fluorescent probe for monitoring cell polarity and viscosity variations.

    Industry: It is used in the development of dyes, fluorescent materials, and laser technologies.

Mechanism of Action

The mechanism of action of 9-(5-Carboxypentylamino)acridine involves its interaction with biological molecules. It acts as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of DNA and related enzymes . This interaction can inhibit the activity of enzymes like topoisomerase and telomerase, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(5-Carboxypentylamino)acridine include other acridine derivatives such as:

  • N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA)
  • Triazoloacridone (C-1305)
  • Amsacrine (m-AMSA)

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which allows it to act as an efficient ligand in affinity chromatography and as a versatile fluorescent probe. Its unique properties make it valuable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

6-(acridin-9-ylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18(23)12-2-1-7-13-20-19-14-8-3-5-10-16(14)21-17-11-6-4-9-15(17)19/h3-6,8-11H,1-2,7,12-13H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOCKNBOLYNHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226480
Record name 9-(5-Carboxypentylamino)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75572-57-5
Record name 9-(5-Carboxypentylamino)acridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075572575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(5-Carboxypentylamino)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Aminohexanoic acid (1.47 g, 11.2 mmol) was added to a solution of 9-phenoxyacridine (2.7 g, 10 mmol) in phenol (15 g). The suspension was stirred at 120° C. for 2 h. The solution was cooled to room temperature and poured into ether whereby the product precipitated as a yellow-green solid. It was triturated with hot ethanol, filtered then washed with ethanol, giving crude 9-(5-carboxypentyl) aminoacridine.Yield 2.4 g (78%).
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 9-(5-Carboxypentylamino)acridine as a ligand for Electrophorus acetylcholinesterase purification?

A1: The research paper highlights the use of this compound as an affinity adsorbent ligand for the purification of Electrophorus acetylcholinesterase. [] This compound exhibits specific binding affinity for the enzyme, allowing for its separation and purification from complex mixtures. While the abstract doesn't delve into the specifics of the interaction, it suggests that the compound's structure likely complements the active site of the enzyme, leading to effective binding and subsequent purification.

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